molecular formula C11H11NO2 B13751516 2-Methoxyacetobenzylcyanide

2-Methoxyacetobenzylcyanide

Cat. No.: B13751516
M. Wt: 189.21 g/mol
InChI Key: QFGYZKKKODEAHN-UHFFFAOYSA-N
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Description

2-Methoxyacetobenzylcyanide is an organic compound with the molecular formula C11H11NO2 It is known for its unique chemical structure, which includes a methoxy group, an acetyl group, and a cyanide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyacetobenzylcyanide typically involves the reaction of benzyl cyanide with methoxyacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is typically subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyacetobenzylcyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyanide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of methoxyacetophenone or methoxybenzoic acid.

    Reduction: Formation of methoxyacetobenzylamine.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-Methoxyacetobenzylcyanide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxyacetobenzylcyanide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Methoxyacetobenzylcyanide can be compared with other similar compounds, such as:

    Benzyl cyanide: Lacks the methoxy and acetyl groups, resulting in different chemical properties and reactivity.

    Methoxyacetophenone: Lacks the cyanide group, leading to different applications and biological activities.

    Methoxybenzoic acid: Contains a carboxylic acid group instead of a cyanide group, affecting its chemical behavior and uses.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-[2-(2-methoxyacetyl)phenyl]acetonitrile

InChI

InChI=1S/C11H11NO2/c1-14-8-11(13)10-5-3-2-4-9(10)6-7-12/h2-5H,6,8H2,1H3

InChI Key

QFGYZKKKODEAHN-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=CC=CC=C1CC#N

Origin of Product

United States

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